Cyclohexylmagnesium chloride chemical properties
Cyclohexylmagnesium chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Cyclohexylmagnesium Chloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of cyclohexylmagnesium chloride (C₆H₁₁ClMg), a pivotal Grignard reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a nuanced understanding of the causality behind its synthesis, reactivity, and handling. We will examine its core chemical properties, provide field-tested protocols, and discuss its application in the synthesis of complex molecules.
Core Identity and Physicochemical Profile
Cyclohexylmagnesium chloride is an organomagnesium compound, widely classified as a Grignard reagent.[1][2][3] It serves as a powerful nucleophilic source of the cyclohexyl carbanion, enabling the formation of new carbon-carbon bonds—a cornerstone of synthetic organic chemistry.[1][4] Its utility stems from the highly polarized carbon-magnesium bond, which imparts significant nucleophilic and basic character to the cyclohexyl group.[5]
The reagent is typically supplied as a solution, commonly in solvents like tetrahydrofuran (THF), diethyl ether, or 2-methyltetrahydrofuran (2-MeTHF), as it is rarely isolated as a solid.[2][4][5] The solvent is not merely a medium but an integral part of the Grignard reagent's structure, coordinating to the magnesium center to form a stabilizing complex.[3][5]
Table 1: Physicochemical Properties of Cyclohexylmagnesium Chloride
| Property | Value | Source(s) |
| CAS Number | 931-51-1 | [2][4][6] |
| Molecular Formula | C₆H₁₁ClMg | [2][4][6] |
| Molecular Weight | 142.91 g/mol | [2][3][6] |
| Appearance | Typically a clear to dark brown or gray solution | [2][3][4][7] |
| Density | ~0.871 - 1.01 g/mL (solution dependent) | [2][3][7] |
| Stability | Highly sensitive to air and moisture | [4][7] |
| Solubility | Reacts violently with water | [2][4][7] |
| Primary Hazard | Water-reactive, pyrophoric tendencies | [6][8] |
Synthesis: The Grignard Reaction Protocol
The synthesis of cyclohexylmagnesium chloride is a classic example of the Grignard reaction, involving the oxidative insertion of magnesium metal into the carbon-chlorine bond of cyclohexyl chloride.[9][10] Achieving a high yield requires meticulous attention to anhydrous and anaerobic conditions, as the reagent is readily destroyed by water and oxygen.[5][11][12]
Mechanistic Causality
The formation is not spontaneous. Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which must be overcome.[5] Chemical or mechanical activation is essential. The use of an initiator, such as a crystal of iodine or 1,2-dibromoethane, chemically cleans the magnesium surface, exposing fresh metal to initiate the reaction.[5][13] The reaction is exothermic and, once initiated, can become self-sustaining.[12] The ether solvent (e.g., THF) is critical; it coordinates with the magnesium atom, stabilizing the resulting organomagnesium complex and keeping it in solution.[3][5]
Laboratory-Scale Synthesis Protocol
This protocol describes the preparation of a ~1.0 M solution of cyclohexylmagnesium chloride in THF.
Materials:
-
Magnesium turnings (1.1 molar equivalents)
-
Cyclohexyl chloride (1.0 molar equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum, and then cooled under a stream of inert gas (N₂ or Ar).[12]
-
Reaction Setup: Assemble the flask with the dropping funnel and condenser under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps activate the magnesium surface.[13] Allow the flask to cool.
-
Initial Reagent Addition: Add a small portion (~10%) of the total cyclohexyl chloride dissolved in anhydrous THF to the magnesium.
-
Initiation: The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required. If the reaction does not start, sonication can be an effective mechanical activation method.[5]
-
Controlled Addition: Once the reaction is initiated (evidenced by gentle refluxing), slowly add the remaining cyclohexyl chloride/THF solution via the dropping funnel at a rate that maintains a steady reflux.[14] An external cooling bath (water/ice) should be kept on hand to control the exothermic reaction if it becomes too vigorous.[12]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark brown or gray solution is the Grignard reagent.
Caption: Workflow for the synthesis of Cyclohexylmagnesium Chloride.
Core Reactivity: A Dual-Nature Reagent
Cyclohexylmagnesium chloride exhibits dual reactivity as a potent nucleophile and a strong base. The specific outcome of a reaction depends on the nature of the electrophile it encounters.
Nucleophilic Reactivity: Carbon-Carbon Bond Formation
The primary application of cyclohexylmagnesium chloride is to act as a nucleophile, attacking electrophilic carbon centers to form new C-C bonds.[3][4] This is particularly effective with carbonyl compounds.
-
Reaction with Aldehydes and Ketones: It adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup.[1][15][16] For example, reaction with formaldehyde yields cyclohexylmethanol, a primary alcohol.[9][17]
-
Reaction with Esters: Esters react with two equivalents of the Grignard reagent to yield tertiary alcohols, where two cyclohexyl groups have been added.[15][16][17]
Caption: General mechanism of Grignard addition to a carbonyl group.
Basic Reactivity: Proton Abstraction
As a strong base, cyclohexylmagnesium chloride reacts readily with any compound containing an acidic proton. This is often an undesired side reaction but can be exploited for specific purposes.
-
Reaction with Protic Solvents: It reacts violently with water, alcohols, and carboxylic acids to form cyclohexane and the corresponding magnesium salt.[7][10][16] This is why anhydrous conditions are critical for its synthesis and use.
-
Metalation of C-H Acidic Compounds: It can deprotonate weakly acidic C-H bonds, a process known as metalation, creating a new organometallic species.[1][2][18]
Safety and Handling: A Pyrophoric Reagent
The high reactivity of Grignard reagents makes them inherently hazardous. Cyclohexylmagnesium chloride is air and moisture-sensitive and can be pyrophoric, meaning it may ignite spontaneously upon exposure to air.[8][19] Strict adherence to safety protocols is non-negotiable.
Essential Handling Procedures
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (N₂ or Ar) using either a glove box or Schlenk line techniques.[8][12][20]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses meeting ANSI Z.87.1 standards, and appropriate gloves are mandatory.[19] Nitrile gloves are combustible; wearing leather or Nomex gloves over nitrile gloves is a recommended practice for handling larger quantities.[19][21]
-
Syringe and Cannula Techniques: For transferring the reagent solution, use dry, inert-gas-flushed syringes with Luer-lock fittings or double-tipped needles (cannula).[20][21] Never draw the reagent by inverting the bottle, as this can dislodge magnesium salts that clog the needle.[21]
Storage
Store cyclohexylmagnesium chloride solutions in a cool, dry, well-ventilated area away from ignition sources, water, and oxidizers.[7][19][20] Containers must be kept tightly sealed under an inert atmosphere.[7]
Quenching and Disposal Protocol
Unused or residual Grignard reagent must be safely quenched before disposal.
-
Dilution: Dilute the residual reagent with an anhydrous, non-reactive solvent like toluene or THF in a reaction flask under an inert atmosphere.
-
Cooling: Place the flask in an ice/water or dry ice/acetone bath to dissipate the heat generated during quenching.[21]
-
Slow Addition: Slowly and carefully add a quenching agent, such as isopropanol, dropwise with vigorous stirring.[11]
-
Final Hydrolysis: Once the initial vigorous reaction subsides, slowly add water to quench any remaining reactive species.
-
Disposal: The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.[22]
Caption: Emergency response flowchart for Grignard reagent incidents.
Applications in Drug Development and Advanced Synthesis
The ability to introduce a cyclohexyl moiety is valuable in medicinal chemistry, as this group can enhance lipophilicity, influence metabolic stability, and modulate the pharmacological profile of a drug candidate.[3]
A notable application is in the synthesis of Palbociclib, an FDA-approved CDK4/6 inhibitor used for treating certain types of breast cancer. In a patented synthetic route, cyclohexylmagnesium chloride is used to perform a coupling reaction, demonstrating its utility in the efficient construction of complex pharmaceutical intermediates.[23] Its role as a key building block reagent highlights its importance beyond academic exercises, directly impacting the production of life-saving medicines.[15]
Conclusion
Cyclohexylmagnesium chloride is more than a simple chemical; it is a highly versatile and powerful tool for molecular construction. Its successful application hinges on a deep understanding of its chemical properties—from its formation and stabilization to its dual nucleophilic and basic reactivity. While its inherent hazards demand respect and meticulous handling, the synthetic possibilities it unlocks are vast. For the research scientist and drug development professional, mastering the use of this Grignard reagent is a key step toward the innovative and efficient synthesis of complex organic molecules.
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